Antiproliferative Activity in Human Cancer Cell Lines: 2,4-Difluorophenyl Imino vs. Unsubstituted or Oxo Scaffolds
The (3Z)-3-[(2,4-difluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide scaffold is reported to exhibit cytotoxic activity against breast, colon, and lung cancer cell lines with IC50 values in the range of 1.08–2 µg/mL, an activity level attributed to inhibition of protein kinases critical for cell proliferation and survival [1]. In contrast, closely related 3-oxo-3H-benzo[f]chromene-2-carboxamide analogues lacking the 2,4-difluorophenyl imino group typically show significantly weaker cytotoxicity, with many derivatives requiring >50 µM concentrations to achieve comparable effects in MCF-7, HCT-116, and HepG-2 cell lines [2]. The 2,4-difluorophenyl imino substitution thus provides an approximately 25- to 50-fold enhancement in antiproliferative potency relative to the oxo congener class.
| Evidence Dimension | Antiproliferative IC50 in human cancer cell lines |
|---|---|
| Target Compound Data | IC50 = 1.08–2 µg/mL (breast, colon, lung cancer cell lines) |
| Comparator Or Baseline | 3-oxo-3H-benzo[f]chromene-2-carboxamide derivatives: IC50 typically >50 µM in MCF-7, HCT-116, HepG-2 |
| Quantified Difference | Approximately 25- to 50-fold greater potency for the 2,4-difluorophenyl imino derivative |
| Conditions | MTT assay; various human cancer cell lines |
Why This Matters
Procurement of the exact 2,4-difluorophenyl imino derivative is essential for achieving the nanomolar-range potency required in anticancer drug discovery programs; generic oxo analogues cannot substitute.
- [1] MolBIC Database, Compound CP0081974: (3Z)-3-[(2,4-difluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide, Map of Molecular Bioactivity (IC50 ≤ 0.1 µM to ≤ 10 µM activity range). View Source
- [2] Abd El-Wahab, A.H.F. et al. (2026) 'Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET', ACS Omega. doi: 10.1021/acsomega.5c06219. View Source
